3,5-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.59 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (–SO₂) attached to a chlorine atom. This compound is notable for its two fluorine substituents located at the 3 and 5 positions of the benzene ring, contributing to its unique chemical properties. The compound is typically available in a purity of about 97% and is recognized for its moisture sensitivity and hazardous nature, as it can cause severe skin burns and eye damage upon contact .
DFBS-Cl is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Additionally, the fumes can irritate the respiratory system [].
3,5-Difluorobenzenesulfonyl chloride is primarily used as a sulfonylating agent in organic chemistry for the synthesis of various sulfonamides. Sulfonamides are a class of organic compounds with a general structure of R-SO2-NR'R'', where R, R', and R'' can be various organic groups. They possess diverse biological activities and find applications in medicinal chemistry as therapeutic agents [].
The reaction between 3,5-difluorobenzenesulfonyl chloride and amines (R-NH2) affords the corresponding N-substituted 3,5-difluorobenzenesulfonamides (R-SO2-N(H)-C6H3F2) [, ]. These difluorinated sulfonamides can serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential biological applications [].
Here is an example of the reaction between 3,5-difluorobenzenesulfonyl chloride and aniline (C6H5NH2) to form N-phenyl-3,5-difluorobenzenesulfonamide []:
C6H3F2SO2Cl + C6H5NH2 -> C6H5SO2-N(H)-C6H3F2 + HCl,5-Difluorobenzenesulfonyl chloride has also been explored in other areas of scientific research, such as:
Several methods exist for synthesizing 3,5-difluorobenzenesulfonyl chloride:
3,5-Difluorobenzenesulfonyl chloride finds applications in several fields:
Interaction studies involving 3,5-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles and biological macromolecules. These studies are crucial for understanding how this compound can modify proteins or other biological targets. For instance:
Several compounds share structural features with 3,5-difluorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzenesulfonyl chloride | Lacks fluorine substituents; simpler structure. | |
| 4-Fluorobenzenesulfonyl chloride | Contains one fluorine; different substitution pattern. | |
| 2,4-Difluorobenzenesulfonyl chloride | Contains two fluorines but different positions; affects reactivity. | |
| 3-Fluorobenzenesulfonyl chloride | Contains one fluorine at a different position; alters chemical behavior. |
The uniqueness of 3,5-difluorobenzenesulfonyl chloride lies in its specific substitution pattern and the presence of two fluorine atoms which significantly influence its reactivity and potential applications compared to these similar compounds .
3,5-Difluorobenzenesulfonyl chloride possesses the molecular formula C₆H₃ClF₂O₂S [1] [2]. The compound exhibits a molecular weight of 212.59 grams per mole, with some sources reporting 212.6 grams per mole [1] [2] [3]. This organosulfur compound belongs to the sulfonyl chloride family, characterized by the presence of a sulfonyl group (SO₂) directly bonded to a chlorine atom [4] [5].
The molecular structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions relative to the sulfonyl chloride group attached at position 1 [1] [6]. The compound's exact mass has been determined to be 211.9510345 grams per mole [6]. The topological polar surface area measures 42.5 Ų, indicating the compound's polar character [6].
The Chemical Abstracts Service registry number for 3,5-difluorobenzenesulfonyl chloride is 210532-25-5 [1] [2] [6]. Additional registry information includes the MDL number MFCD02091378 and the EINECS number 625-780-5 [1] [2]. The PubChem CID is recorded as 2774058, while the InChI Key is IIQKIICAOXAXEJ-UHFFFAOYSA-N [1] [6].
The compound is also identified by various synonyms including 3,5-difluorobenzenesulphonyl chloride, 3,5-difluorobenzene-1-sulfonyl chloride, and benzenesulfonyl chloride, 3,5-difluoro [1]. The SMILES notation for this compound is FC1=CC(=CC(F)=C1)S(Cl)(=O)=O, providing a standardized representation of its chemical structure [1].
The molecular geometry of 3,5-difluorobenzenesulfonyl chloride features a tetrahedral sulfur center characteristic of sulfonyl compounds [4] [7]. The sulfur atom is bonded to two oxygen atoms through double bonds, one chlorine atom, and the aromatic ring carbon [4] [8]. Studies on related fluorinated aromatic compounds indicate that fluorine substitution at the 3 and 5 positions creates a symmetrical electron-withdrawing environment around the benzene ring [9] [10].
Conformational analysis of fluorinated aromatic systems reveals that the planarity of the π-conjugated benzene ring remains largely uncompromised due to the low steric demand of fluorine atoms [11] [10]. The fluorine atoms at positions 3 and 5 create a unique electronic environment through their ability to withdraw electron density via sigma bonding while simultaneously participating in π-system interactions [10]. This dual effect contributes to the compound's distinctive chemical properties and reactivity patterns.
The carbon-fluorine bond lengths in fluorinated aromatic systems typically range from 1.329 to 1.348 Ų, with shorter bonds observed in more highly fluorinated systems [10]. For 3,5-difluorinated benzene derivatives, the spread-out positioning of fluorine atoms maximizes their contribution to aromatic stabilization [10] [12].
3,5-Difluorobenzenesulfonyl chloride exists as a solid at room temperature, specifically appearing as a tan or orange solid [2]. Alternative descriptions characterize the compound as a crystalline powder with an orange to tan coloration [2]. The compound is available commercially with a purity of approximately 97% [1].
Similar sulfonyl chloride compounds, such as benzenesulfonyl chloride, are typically described as colorless viscous oils that dissolve readily in organic solvents [5]. However, the presence of fluorine substituents in 3,5-difluorobenzenesulfonyl chloride appears to influence its physical state, resulting in a solid rather than liquid form at ambient conditions [2].
The melting point of 3,5-difluorobenzenesulfonyl chloride has been determined to range from 57 to 59 degrees Celsius [2]. The predicted boiling point is 231.9 ± 20.0 degrees Celsius [2]. These thermal properties reflect the influence of fluorine substitution on the intermolecular forces within the crystal lattice and the volatility of the compound.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 57-59°C | [2] |
| Boiling Point (predicted) | 231.9 ± 20.0°C | [2] |
| Density (predicted) | 1.580 ± 0.06 g/cm³ | [2] |
| Flash Point | >230°F | [2] |
The relatively high boiling point compared to unsubstituted benzenesulfonyl chloride reflects the increased molecular weight and altered electronic properties introduced by the fluorine substituents [2]. The flash point exceeds 230 degrees Fahrenheit, indicating relatively low volatility at ambient temperatures [2].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 3,5-difluorobenzenesulfonyl chloride through analysis of proton, carbon-13, and fluorine-19 nuclei [14] [15] [16]. For related fluorinated benzenesulfonyl compounds, proton nuclear magnetic resonance spectra typically show aromatic signals in the 7.0 to 8.0 parts per million region [14] [15] [17].
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing fluorinated aromatic compounds [15] [16]. Studies on similar difluorinated benzenesulfonyl compounds show fluorine-19 chemical shifts typically appearing between -111 and -113 parts per million for aromatic fluorine atoms [15]. The symmetric substitution pattern in 3,5-difluorobenzenesulfonyl chloride should result in equivalent fluorine environments, producing a single fluorine-19 signal [16].
Carbon-13 nuclear magnetic resonance spectra of fluorinated aromatic sulfonyl compounds display characteristic patterns reflecting the electronic effects of both fluorine and sulfonyl substituents [15] [18]. Aromatic carbons bearing fluorine typically appear as doublets due to carbon-fluorine coupling, with coupling constants ranging from 240 to 260 hertz [16]. The sulfonyl-bearing carbon generally resonates around 130-140 parts per million [18].
Infrared spectroscopy provides definitive identification of functional groups in 3,5-difluorobenzenesulfonyl chloride [19] [20] [21]. Sulfonyl chloride compounds exhibit characteristic strong absorption bands for the sulfonyl group, with asymmetric stretching occurring around 1375 wavenumbers and symmetric stretching appearing near 1185 wavenumbers [19] [21].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| SO₂ Asymmetric Stretch | 1370-1410 | Strong | [19] [21] |
| SO₂ Symmetric Stretch | 1166-1204 | Strong | [19] [21] |
| C-F Stretch | 1000-1300 | Strong | [22] [23] |
| Aromatic C-H Stretch | 3000-3100 | Medium | [22] [21] |
| Aromatic C=C Stretch | 1400-1600 | Variable | [20] [21] |
The sulfur-chlorine stretching vibration appears around 375 wavenumbers, consistent with other aromatic sulfonyl chlorides [24]. Electron-withdrawing substituents like fluorine typically shift this band to higher frequencies due to increased bond strength [24].
Mass spectrometry analysis of 3,5-difluorobenzenesulfonyl chloride reveals characteristic fragmentation patterns typical of aromatic sulfonyl chlorides [25] [19] [26]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of the compound [1] [2]. The presence of chlorine isotopes results in an isotope pattern with the molecular ion plus two peak at mass-to-charge ratio 214, reflecting the natural abundance of chlorine-37 [19].
Fragmentation studies on related sulfonyl chloride compounds show characteristic loss patterns including the elimination of sulfur dioxide (64 mass units) and chlorine (35 mass units) [26]. The base peak in many aromatic sulfonyl chlorides corresponds to the aromatic fragment after loss of the sulfonyl chloride group [26]. For fluorinated aromatic compounds, additional fragmentation may involve hydrogen fluoride elimination, producing characteristic fragment ions [25].
The preparation of 3,5-difluorobenzenesulfonyl chloride through sulfonation represents the most direct and widely employed synthetic strategy. Direct sulfonation using chlorosulfonic acid constitutes the primary approach for laboratory-scale synthesis [1] . The reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid serves as both the sulfonating agent and chlorinating reagent.
The optimal reaction conditions involve treating 3,5-difluorobenzene with chlorosulfonic acid at controlled temperatures between 0-40°C [1]. The reaction mechanism follows a two-step process: initial formation of the sulfonic acid intermediate, followed by immediate chlorination to yield the desired sulfonyl chloride. This approach typically achieves yields of 70-90% under carefully controlled conditions [1].
Temperature control proves critical for successful sulfonation reactions. Lower temperatures (0-25°C) minimize side reactions and decomposition, while maintaining sufficient reaction rates [1]. The exothermic nature of the reaction necessitates gradual addition of chlorosulfonic acid to prevent thermal runaway and ensure product quality [4].
Solvent considerations significantly impact reaction outcomes. The reaction is typically conducted neat or in non-protic solvents such as dichloromethane or carbon tetrachloride [5]. Protic solvents must be avoided due to their interference with the sulfonation mechanism and potential for side reactions [6].
Alternative sulfonation methodologies include the lithiation-sulfonation sequence. This approach involves initial lithiation of 1,3-difluorobenzene using n-butyllithium at -78°C, followed by treatment with sulfur dioxide and subsequent chlorination with N-chlorosuccinimide [7] [8]. While this method offers enhanced regioselectivity, it requires stringent anhydrous conditions and specialized equipment, limiting its routine laboratory application.
The two-step sulfonation protocol employs initial formation of the sulfonic acid through reaction with sulfuric acid or sulfur trioxide, followed by chlorination using reagents such as phosphorus pentachloride or thionyl chloride [5] [9]. This method provides improved control over reaction conditions but requires additional purification steps to remove chlorinating agent byproducts.
Fluorine introduction into the benzene ring represents a fundamental aspect of synthesizing the difluorobenzenesulfonyl chloride framework. Multiple strategies exist for incorporating fluorine substituents, each with distinct advantages and limitations.
Direct fluorination approaches utilizing elemental fluorine gas offer high efficiency but require specialized equipment due to safety considerations [10] [11]. The process typically employs diluted fluorine gas (5-25% in nitrogen) and operates under controlled pressure conditions (1-10 bar) [10]. Temperature control between 100-250°C ensures optimal conversion while minimizing overoxidation [11].
Nucleophilic fluorination represents a more practical laboratory approach. This methodology involves treatment of appropriate chlorinated precursors with metal fluorides such as potassium fluoride or cesium fluoride [12] [13]. The reaction typically requires elevated temperatures (180-220°C) and polar aprotic solvents like sulfolane or dimethylformamide [13]. Yields of 70-85% are commonly achieved using this approach [12].
Balz-Schiemann reaction provides an alternative route through diazotization of difluoroaniline precursors followed by thermal or photochemical decomposition in the presence of fluoroboric acid [14] [15]. Recent developments in continuous flow photochemistry have significantly improved reaction efficiency, reducing reaction times from 6-18 hours to 10 minutes while achieving conversions exceeding 99% [14].
Electrophilic fluorination using specialized reagents such as Selectfluor or NFSI offers mild reaction conditions suitable for sensitive substrates [16]. These reagents provide controlled fluorine transfer while maintaining functional group compatibility, though they typically require higher costs and specialized handling procedures [17].
The choice of fluorination method depends on substrate availability, required scale, and equipment limitations. For laboratory-scale synthesis, nucleophilic fluorination and Balz-Schiemann approaches offer optimal balance of efficiency, safety, and accessibility [14] [13].
Industrial production of 3,5-difluorobenzenesulfonyl chloride requires methods that prioritize scalability, cost-effectiveness, and safety. The manufacturing process typically involves continuous flow sulfonation using specialized reactor systems designed to handle corrosive reagents [4].
Continuous flow reactors offer significant advantages for industrial sulfonation processes. These systems provide enhanced temperature control, improved mixing, and reduced safety risks associated with handling large quantities of chlorosulfonic acid [4]. The process typically operates at temperatures between 160-220°C with residence times optimized for complete conversion while minimizing byproduct formation [4].
Process safety considerations dominate industrial method selection. The highly exothermic nature of sulfonation reactions necessitates sophisticated heat management systems [4]. Continuous monitoring of temperature, pressure, and reagent flow rates ensures consistent product quality and prevents hazardous conditions [18].
Raw material optimization focuses on utilizing readily available and cost-effective starting materials. Industrial processes often employ integrated synthesis strategies that combine fluorination and sulfonation steps to minimize intermediate handling and purification requirements [4]. This approach reduces overall production costs while maintaining product specifications.
Waste minimization represents a critical aspect of industrial production. Modern processes incorporate reagent recycling systems for chlorosulfonic acid recovery and utilize neutralization protocols for safe disposal of acidic waste streams [19]. Environmental compliance requires careful management of hydrogen chloride and sulfur dioxide emissions through appropriate scrubbing systems [4].
Quality assurance protocols ensure consistent product specifications through in-line monitoring systems. Continuous analytical monitoring using techniques such as online infrared spectroscopy and gas chromatography enables real-time process adjustments and quality verification [4] [20].
Purification methodology selection depends on the scale of operation, required purity level, and specific impurity profiles encountered in the synthesis. Multiple complementary techniques ensure optimal product quality for diverse applications.
Fractional distillation represents the primary purification method for 3,5-difluorobenzenesulfonyl chloride. The compound exhibits a boiling point of approximately 232°C at atmospheric pressure, enabling effective separation from lower-boiling impurities and starting materials [21] [22]. Vacuum distillation at reduced pressure (10-50 mmHg) provides enhanced control and reduces thermal stress on the product [23].
Distillation parameters require careful optimization to achieve high purity levels. Column efficiency, measured by theoretical plate number, determines separation capability for close-boiling impurities [6]. Reflux ratios between 3:1 and 10:1 optimize the balance between separation efficiency and throughput [6]. Temperature monitoring throughout the distillation ensures proper fraction collection and prevents decomposition [23].
Recrystallization techniques offer complementary purification for solid-state products. Suitable solvent systems include toluene, petroleum ether, and chloroform, chosen based on solubility differences between the target compound and impurities [6] [24]. Solvent selection criteria emphasize differential solubility, chemical compatibility, and environmental considerations [24].
The recrystallization process involves dissolution in minimum quantities of hot solvent, followed by controlled cooling to promote crystal formation [24] [25]. Slow cooling rates enhance crystal quality and purity by allowing impurities to remain in solution during crystallization [25]. Seeding techniques may be employed to control nucleation and crystal growth when spontaneous crystallization proves difficult [26].
Aqueous washing procedures remove ionic impurities and residual acids. Treatment with dilute sodium bicarbonate solution neutralizes acidic contaminants, while subsequent water washing removes salt byproducts [6]. pH monitoring ensures complete neutralization without product hydrolysis [23].
Column chromatography provides high-resolution purification for analytical-scale quantities. Silica gel stationary phases with hexane-dichloromethane mobile phases achieve excellent separation of structural isomers and synthetic byproducts [27]. Gradient elution optimizes separation efficiency while minimizing solvent consumption [27].
Quality control analytical methods ensure product specifications meet application requirements. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment. ¹H NMR analysis reveals characteristic signals at δ 7.49-7.44 (multiplet, 2H) and δ 7.04-6.99 (multiplet, 1H) corresponding to the difluoroaromatic protons [28] [29].
¹⁹F NMR spectroscopy offers specific detection of fluorine-containing impurities and confirms the meta-difluoro substitution pattern [30]. Chemical shift patterns provide fingerprint identification of the target compound and enable quantitative purity determination [29].
Infrared spectroscopy enables rapid functional group identification through characteristic absorption bands. Sulfonyl chloride groups exhibit distinctive stretching frequencies at 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ [29]. Aromatic C-F stretching appears in the 1100-1300 cm⁻¹ region, confirming fluorine substitution [29].
Gas chromatography-mass spectrometry provides sensitive detection of volatile impurities and confirms molecular weight through mass spectral analysis [20] [31]. Electron impact ionization generates characteristic fragmentation patterns enabling structural confirmation and impurity identification [31].
High-performance liquid chromatography offers quantitative analysis with detection limits reaching parts-per-million levels [32]. Reversed-phase separation using C18 columns with acetonitrile-water mobile phases achieves excellent resolution for related compounds [32].
Melting point determination provides rapid purity assessment for crystalline samples. Pure 3,5-difluorobenzenesulfonyl chloride exhibits a melting point range of 57-59°C [21] [22]. Sharp melting point ranges (< 2°C) indicate high purity, while broad ranges suggest impurity presence [33].
Elemental analysis confirms molecular composition through quantitative determination of carbon, hydrogen, fluorine, sulfur, and chlorine content. Accuracy within ±0.3% of theoretical values indicates acceptable purity for most applications [29].
Storage and handling protocols ensure product stability during transportation and storage. Moisture-sensitive packaging using desiccant-containing sealed containers prevents hydrolysis and maintains product integrity [22] [34]. Temperature control between 2-8°C under inert atmosphere minimizes decomposition and extends shelf life [21] [35].
Corrosive